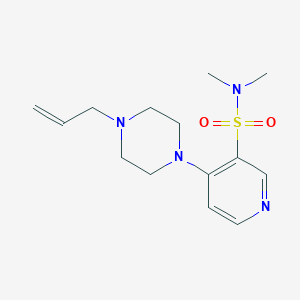![molecular formula C8H6N8O2 B215404 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B215404.png)
6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is still under investigation. However, it is believed that the compound works by inhibiting the activity of certain enzymes or proteins in the body. It has been shown to inhibit the activity of certain kinases, which play a role in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine are still being studied. However, it has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been shown to inhibit the activity of certain kinases, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine in lab experiments include its potential as a kinase inhibitor and its anti-cancer, anti-inflammatory, and anti-microbial properties. However, limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. One direction is to further investigate its potential as a kinase inhibitor and its anti-cancer properties. Another direction is to study its potential as an anti-inflammatory and anti-microbial agent. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Overall, 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has shown promising results in scientific research and has the potential to be a valuable tool in medicinal chemistry.
Métodos De Síntesis
The synthesis of 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-nitro-3-pyrazolecarboxaldehyde with 4-amino-5-nitro-2-(trifluoromethyl)pyrimidine in the presence of a catalyst. Another method involves the reaction of 4-nitro-3-pyrazolecarboxaldehyde with 5-amino-1,2,4-triazole in the presence of a base. Both methods have been successful in synthesizing the compound with high yields.
Aplicaciones Científicas De Investigación
6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has shown potential applications in medicinal chemistry. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. The compound has also been studied for its potential as a kinase inhibitor and has shown promise in inhibiting the activity of certain kinases.
Propiedades
Nombre del producto |
6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
|---|---|
Fórmula molecular |
C8H6N8O2 |
Peso molecular |
246.19 g/mol |
Nombre IUPAC |
6-(4-nitro-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C8H6N8O2/c9-7-12-8-10-1-4(3-15(8)14-7)6-5(16(17)18)2-11-13-6/h1-3H,(H2,9,14)(H,11,13) |
Clave InChI |
CMJZYOLWZQAFEW-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC2=NC(=NN21)N)C3=C(C=NN3)[N+](=O)[O-] |
SMILES canónico |
C1=C(C=NC2=NC(=NN21)N)C3=C(C=NN3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215322.png)
![Ethyl 4-[(3-pyridinylcarbonyl)amino]-2-pyridinecarboxylate](/img/structure/B215324.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B215325.png)
![3-ethyl-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B215326.png)
![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)

![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)



![3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyridinamine](/img/structure/B215339.png)

